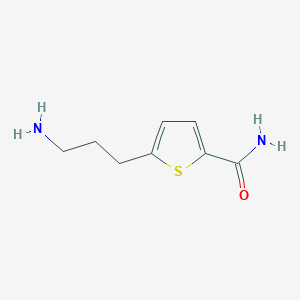

5-(3-Aminopropyl)thiophene-2-carboxamide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

88961-62-0 |

|---|---|

Molecular Formula |

C8H12N2OS |

Molecular Weight |

184.26 g/mol |

IUPAC Name |

5-(3-aminopropyl)thiophene-2-carboxamide |

InChI |

InChI=1S/C8H12N2OS/c9-5-1-2-6-3-4-7(12-6)8(10)11/h3-4H,1-2,5,9H2,(H2,10,11) |

InChI Key |

RYKMBRQIAMJWEU-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=C1)C(=O)N)CCCN |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 5 3 Aminopropyl Thiophene 2 Carboxamide

Retrosynthetic Analysis and Identification of Key Precursors for 5-(3-Aminopropyl)thiophene-2-carboxamide Synthesis

A retrosynthetic analysis of this compound reveals several potential disconnection points, leading to the identification of key precursors. The primary disconnections are at the amide bond and the carbon-carbon bond of the aminopropyl side chain.

Disconnection of the Amide Bond: The most straightforward disconnection is at the C-N bond of the carboxamide. This suggests that the final step could be the amidation of a corresponding 5-(3-aminopropyl)thiophene-2-carboxylic acid or its activated derivative (e.g., an acyl chloride). The aminopropyl group would need to be protected during this step to prevent side reactions.

Disconnection of the Aminopropyl Side Chain: The C-C bond between the thiophene (B33073) ring and the propyl group can be disconnected. This points towards a precursor such as a 5-halothiophene-2-carboxamide (for example, 5-bromothiophene-2-carboxamide), which can then be coupled with a suitable three-carbon unit bearing a protected amine.

Based on this analysis, the key precursors for the synthesis of this compound are:

5-Substituted Thiophene-2-carboxylic Acid Derivatives: These are crucial intermediates where the 5-position is either functionalized for the introduction of the side chain (e.g., a halogen) or already carries a precursor to the aminopropyl group.

Protected 3-Aminopropanol or its Analogs: To introduce the aminopropyl side chain, a three-carbon building block with a protected amine is necessary to avoid unwanted reactions. Common protecting groups include Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl).

Thiophene Ring Precursors: For syntheses that build the thiophene ring from acyclic precursors, compounds suitable for reactions like the Gewald synthesis are required.

Classical Synthetic Routes for this compound

Classical synthetic routes typically involve sequential reactions to build the target molecule. These can be categorized into multi-step sequences and, where possible, more efficient one-pot reactions.

Multi-step Synthetic Sequences

A common multi-step approach starts with a pre-functionalized thiophene ring. For instance, the synthesis can commence from 5-bromothiophene-2-carboxylic acid.

Synthetic Scheme Starting from 5-Bromothiophene-2-carboxylic Acid:

Amidation: The carboxylic acid is first converted to the corresponding carboxamide. This can be achieved by treating 5-bromothiophene-2-carboxylic acid with a coupling agent like dicyclohexylcarbodiimide (DCC) and an amine source, or by converting the carboxylic acid to its acyl chloride using thionyl chloride (SOCl₂), followed by reaction with ammonia.

Introduction of the Side Chain: The aminopropyl side chain can be introduced via a palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling. eurekaselect.com This would involve reacting the 5-bromothiophene-2-carboxamide with a suitable organoboron reagent, such as a boronic acid or ester derivative of a protected 3-aminopropane.

Deprotection: The final step involves the removal of the protecting group from the amine to yield the desired this compound.

An alternative multi-step sequence could involve building the thiophene ring itself using a method like the Gewald reaction. This reaction condenses a carbonyl compound with an α-cyanoacetamide in the presence of elemental sulfur and a base to form a 2-aminothiophene. derpharmachemica.com While this is a powerful method for thiophene synthesis, adapting it for the specific substitution pattern of the target molecule would require careful selection of the starting materials.

One-Pot Reaction Schemes and Their Optimization

One-pot reactions, where multiple reaction steps are carried out in the same vessel without isolation of intermediates, offer significant advantages in terms of efficiency and reduced waste. While a specific one-pot synthesis for this compound is not widely reported, the principles of one-pot synthesis can be applied.

For example, a one-pot synthesis of substituted 2-aminobenzo[b]thiophenes has been reported, which could potentially be adapted. benthamscience.com Such a reaction might involve the in-situ formation of the thiophene ring followed by functionalization.

Optimization of such a hypothetical one-pot reaction would involve careful control of several parameters:

| Parameter | Optimization Strategy |

| Catalyst | Screening different catalysts and their loadings to maximize yield and selectivity. |

| Solvent | Choosing a solvent that is compatible with all reaction steps. |

| Temperature | Establishing an optimal temperature profile for the sequential reactions. |

| Reagent Addition | Controlling the timing and rate of addition of reagents to minimize side reactions. |

Advanced and Sustainable Synthetic Approaches for this compound

Modern synthetic chemistry emphasizes the development of more efficient and environmentally friendly methods.

Catalytic Strategies for Enhanced Yield and Stereoselectivity

Catalysis plays a pivotal role in modern organic synthesis. For the synthesis of this compound, catalytic methods can be employed in several key steps:

Palladium-Catalyzed Cross-Coupling: As mentioned, palladium catalysts are highly effective for forming the C-C bond between the thiophene ring and the aminopropyl side chain. researchgate.net Different palladium catalysts and ligands can be screened to optimize the yield and reaction conditions.

Catalytic Amidation: Direct amidation of the carboxylic acid can be achieved using various catalysts, which avoids the need for stoichiometric activating agents. For example, Brønsted acidic ionic liquids have been shown to be effective and reusable catalysts for the sustainable synthesis of amides. acs.orgacs.org

Green Chemistry Principles Applied to Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles can be applied to the synthesis of this compound in several ways:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or ionic liquids can significantly improve the green credentials of a synthesis. rsc.org

Microwave-Assisted Synthesis: Microwave irradiation can accelerate reaction rates, often leading to higher yields and reduced side products. eurekaselect.com This technique can be applied to various steps in the synthesis of thiophene derivatives.

Enzymatic Synthesis: Biocatalysis offers a highly selective and environmentally friendly approach. For instance, enzymes like Candida antarctica lipase B can be used for the direct amidation of carboxylic acids to form amides under mild conditions. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a key principle of green chemistry. One-pot and multi-component reactions are particularly effective in this regard.

By integrating these advanced and sustainable approaches, the synthesis of this compound can be made more efficient, cost-effective, and environmentally responsible.

Isolation and Spectroscopic Verification of Synthetic Intermediates and Final Product

The successful synthesis of this compound relies on rigorous purification of intermediates and conclusive structural confirmation of the final product. Standard chromatographic and spectroscopic techniques are indispensable for isolating and characterizing these compounds, ensuring the removal of reactants, solvents, and by-products. The verification process involves a combination of methods to confirm the presence of desired functional groups, the integrity of the thiophene ring, and the correct constitution of the aminopropyl side chain.

Isolation and Purification

Following a synthetic reaction, the crude product, whether an intermediate or the final compound, is typically isolated and purified using chromatographic techniques. The choice of method depends on the physical properties of the compound, such as polarity and solubility.

Column Chromatography: This is the most common purification method for both the final product and its precursors. For a protected intermediate like tert-butyl (3-(5-(aminocarbonyl)thiophen-2-yl)propyl)carbamate, a silica gel stationary phase is used. The mobile phase is typically a gradient system of a nonpolar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate), which allows for the separation of compounds with varying polarities. The fractions are monitored by thin-layer chromatography (TLC) to identify and combine those containing the pure compound. mdpi.com

Recrystallization: For solid compounds, recrystallization can be an effective final purification step. The crude product is dissolved in a minimum amount of a hot solvent in which it has high solubility and is then allowed to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. The choice of solvent is critical and is determined empirically.

Work-up Procedures: After reactions such as the deprotection of a Boc-protected amine to yield the final product, an aqueous work-up is common. This involves partitioning the reaction mixture between an organic solvent and an aqueous phase, often with pH adjustment, to remove inorganic salts and water-soluble reagents before chromatographic purification.

Spectroscopic Verification of a Key Synthetic Intermediate: tert-butyl (3-(5-(aminocarbonyl)thiophen-2-yl)propyl)carbamate

A plausible synthetic route involves the use of an N-Boc protected aminopropyl group. The resulting intermediate, tert-butyl (3-(5-(aminocarbonyl)thiophen-2-yl)propyl)carbamate, requires thorough characterization to confirm its structure before proceeding to the final deprotection step.

Interactive Data Table: Predicted Spectroscopic Data for tert-butyl (3-(5-(aminocarbonyl)thiophen-2-yl)propyl)carbamate *

| Technique | Data Type | Expected Observations |

| ¹H NMR | Chemical Shift (δ, ppm) | ~7.5 (d, 1H, Thiophene H4), ~6.8 (d, 1H, Thiophene H3), ~7.2 (br s, 1H, CONH₂), ~5.8 (br s, 1H, CONH₂), ~4.8 (br t, 1H, Boc-NH), ~3.1 (q, 2H, CH₂-NHBoc), ~2.8 (t, 2H, Thiophene-CH₂), ~1.9 (quintet, 2H, -CH₂-CH₂-CH₂-), 1.4 (s, 9H, Boc -C(CH₃)₃) |

| ¹³C NMR | Chemical Shift (δ, ppm) | ~164 (C=O, carboxamide), ~156 (C=O, Boc), ~148 (Thiophene C5), ~140 (Thiophene C2), ~128 (Thiophene C4), ~124 (Thiophene C3), ~79 (Boc -C(CH₃)₃), ~40 (CH₂-NHBoc), ~31 (-CH₂-CH₂-CH₂-), ~30 (Thiophene-CH₂), ~28 (Boc -C(CH₃)₃) |

| IR | Wavenumber (ν, cm⁻¹) | ~3400-3150 (N-H stretch, amide & carbamate), ~2970-2850 (C-H stretch, alkyl), ~1680 (C=O stretch, Boc), ~1650 (C=O stretch, Amide I), ~1590 (N-H bend, Amide II), ~1520 (Thiophene ring stretch) |

| MS (ESI) | Mass-to-Charge (m/z) | [M+H]⁺ at m/z 299, [M+Na]⁺ at m/z 321 |

Spectroscopic Verification of the Final Product: this compound

The final verification step confirms the successful removal of the protecting group and the formation of the primary amine. The spectroscopic data will show distinct changes compared to the protected intermediate. For instance, in the ¹H NMR spectrum, the large singlet corresponding to the nine protons of the tert-butyl group will be absent. The IR spectrum will show characteristic bands for a primary amine.

Interactive Data Table: Predicted Spectroscopic Data for this compound

| Technique | Data Type | Expected Observations |

| ¹H NMR | Chemical Shift (δ, ppm) | ~7.5 (d, 1H, Thiophene H4), ~6.8 (d, 1H, Thiophene H3), ~7.3 (br s, 1H, CONH₂), ~5.9 (br s, 1H, CONH₂), ~2.9 (t, 2H, CH₂-NH₂), ~2.8 (t, 2H, Thiophene-CH₂), ~2.0 (quintet, 2H, -CH₂-CH₂-CH₂-), (NH₂ signal may be a broad singlet, integration 2H) |

| ¹³C NMR | Chemical Shift (δ, ppm) | ~165 (C=O, carboxamide), ~150 (Thiophene C5), ~141 (Thiophene C2), ~128 (Thiophene C4), ~124 (Thiophene C3), ~41 (CH₂-NH₂), ~33 (-CH₂-CH₂-CH₂-), ~30 (Thiophene-CH₂) |

| IR | Wavenumber (ν, cm⁻¹) | ~3400-3250 (N-H stretch, primary amine & amide), ~2950-2850 (C-H stretch, alkyl), ~1645 (C=O stretch, Amide I), ~1600 (N-H bend, primary amine), ~1580 (N-H bend, Amide II), ~1525 (Thiophene ring stretch) |

| MS (EI) | Mass-to-Charge (m/z) | Molecular Ion [M]⁺ at m/z 198. Key fragments may include loss of the carboxamide group (-CONH₂, m/z 154) and cleavage of the propyl chain. The base peak is often from alpha-cleavage next to the amine, resulting in a fragment at m/z 30 (CH₂=NH₂⁺). |

Derivatization and Structural Analogues of 5 3 Aminopropyl Thiophene 2 Carboxamide for Research

Design and Synthesis of Structural Analogues and Homologues of 5-(3-Aminopropyl)thiophene-2-carboxamide

The design of analogues and homologues of this compound is guided by the goal of exploring the structure-activity relationship (SAR) to optimize biological activity. This involves systematically altering the different components of the molecule. Homologues can be designed by modifying the length of the aminopropyl side chain, for instance, by synthesizing aminoethyl or aminobutyl variants.

The synthesis of these compounds relies on established methods for thiophene (B33073) ring formation and functionalization. Key synthetic strategies include:

Gewald Aminothiophene Synthesis: This is a common and versatile method for preparing 2-aminothiophenes, which can serve as precursors. nih.govderpharmachemica.com The reaction involves the condensation of a ketone or aldehyde with an activated nitrile in the presence of elemental sulfur and a base. derpharmachemica.com

Paal-Knorr Thiophene Synthesis: This classic method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent to form the thiophene ring. nih.gov

Metal-Catalyzed Cross-Coupling Reactions: Modern synthetic approaches often employ metal-catalyzed reactions, such as Suzuki or Stille couplings, to introduce substituents at specific positions on a pre-formed thiophene ring. researchgate.net This allows for a high degree of control and functional group tolerance.

A plausible synthetic route to the core structure and its analogues could start from a suitably substituted thiophene-2-carboxylic acid. For example, 5-bromothiophene-2-carboxylic acid can be used as a starting material. The aminopropyl side chain can be introduced via a Sonogashira or Suzuki coupling reaction, followed by reduction of a nitrile or azide (B81097) group to the primary amine. The final step would involve the amidation of the carboxylic acid.

| Synthetic Strategy | Description | Key Reagents | Reference |

| Gewald Synthesis | Condensation of a ketone with an activated nitrile. | Elemental Sulfur, Base (e.g., morpholine) | nih.govderpharmachemica.com |

| Paal-Knorr Synthesis | Cyclization of 1,4-dicarbonyl compounds. | Phosphorus pentasulfide, Lawesson's reagent | nih.gov |

| Metal-Catalyzed Coupling | Introduction of substituents on the thiophene ring. | Palladium catalysts, Boronic acids (Suzuki) | researchgate.net |

| Amide Coupling | Formation of the carboxamide group. | EDC, DCC, HATU | nih.gov |

Systematic Chemical Modifications on the Aminopropyl Side Chain

The aminopropyl side chain offers multiple points for chemical modification to probe its role in biological interactions. Systematic alterations can provide insights into the optimal size, basicity, and hydrogen-bonding capacity of this group.

Key modifications include:

N-Alkylation and N-Arylation: The primary amine can be converted to secondary or tertiary amines by introducing various alkyl or aryl groups. This can alter the compound's basicity and lipophilicity.

N-Acylation: Reaction of the amine with acyl chlorides or carboxylic acids yields amides. This modification removes the basicity of the nitrogen and introduces different functionalities, potentially altering binding modes.

Chain Homologation/Shortening: Synthesizing analogues with aminoethyl, aminobutyl, or longer aminoalkyl chains can determine the optimal distance between the thiophene ring and the terminal amino group.

Introduction of Functional Groups: The propyl chain can be further functionalized, for example, with hydroxyl or fluoro groups, to introduce new hydrogen bonding capabilities or alter metabolic stability.

These modifications can be achieved using standard organic chemistry transformations, often after protecting the amine during other synthetic steps.

| Modification Type | Example Reaction | Effect on Properties |

| N-Alkylation | Reductive amination with aldehydes/ketones | Increases steric bulk, alters basicity |

| N-Acylation | Amide coupling with carboxylic acids | Neutralizes basicity, adds H-bond donors/acceptors |

| Chain Length Variation | Synthesis from different aminoalcohols | Changes spatial orientation and flexibility |

| Functionalization | Introduction of hydroxyl or fluoro groups | Modifies polarity and metabolic stability |

Structural Diversification Strategies on the Thiophene Ring System

The thiophene ring itself is a prime target for diversification to explore how substitutions affect electronic properties and interactions with biological targets. The reactivity of the thiophene ring allows for substitutions at the C3 and C4 positions.

Common diversification strategies include:

Halogenation: Introduction of bromine or chlorine atoms provides a handle for further functionalization via cross-coupling reactions and can also enhance binding through halogen bonding. mdpi.com

Alkylation and Arylation: Introducing small alkyl groups (e.g., methyl) or various aryl/heteroaryl rings can explore steric and electronic effects. nih.gov For example, studies on other thiophene carboxamides have shown that methyl substitutions on the ring can significantly impact biological activity. nih.gov

Introduction of Electron-Withdrawing/Donating Groups: Adding groups like nitro, cyano, or methoxy (B1213986) can modulate the electron density of the thiophene ring, which can influence its interaction with biological targets. nih.gov

Annulation: Fusing another ring system, such as a benzene (B151609) ring to form a benzo[b]thiophene, can create a more rigid and extended scaffold, significantly altering the molecule's shape and properties. nih.govbenthamdirect.com

These modifications are typically achieved through electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions on a pre-functionalized thiophene core.

| Diversification Strategy | Example Reagents/Reactions | Potential Impact | Reference |

| Halogenation | N-Bromosuccinimide (NBS) | Provides handle for cross-coupling, can form halogen bonds | mdpi.com |

| Arylation | Suzuki coupling with arylboronic acids | Introduces steric bulk, explores pi-stacking interactions | researchgate.net |

| Nitration/Cyanation | Nitrating agents, copper cyanide | Modulates electronic properties of the ring | nih.gov |

| Ring Annulation | Synthesis of benzo[b]thiophene precursors | Increases rigidity and surface area | nih.govbenthamdirect.com |

Modifications and Substitutions at the Carboxamide Functional Group

The carboxamide group is a critical pharmacophore, often involved in hydrogen bonding with biological targets. Modifications at this site are crucial for optimizing binding affinity and selectivity.

Strategies for modification include:

N-Substitution: The primary amide (-CONH₂) can be converted to secondary (-CONHR) or tertiary (-CONR₂') amides by coupling the parent carboxylic acid with a diverse range of primary or secondary amines. This allows for the introduction of various substituents (alkyl, aryl, heterocyclic) to explore different binding pockets. mdpi.comnih.gov

Bioisosteric Replacement: The carboxamide group can be replaced with other functional groups that have similar physicochemical properties (bioisosteres). Examples include replacing the carboxamide with a carboxylic acid, ester, or cyano group. nih.gov However, such changes can sometimes lead to a significant loss of activity, highlighting the importance of the carboxamide moiety. nih.gov

Thioamide Formation: Conversion of the carboxamide to a thioamide using reagents like Lawesson's reagent changes the hydrogen bonding properties and electronic character of the group.

The synthesis of these derivatives is typically straightforward, involving standard amide bond formation protocols or functional group transformations.

| Modification | Description | Example | Reference |

| N-Substitution | Coupling with various amines | Synthesis of N-aryl or N-alkyl amides | mdpi.comnih.gov |

| Bioisosteric Replacement | Replacing the carboxamide moiety | Conversion to an ester or a cyano group | nih.gov |

| Thioamide Formation | Conversion of carbonyl to thiocarbonyl | Reaction with Lawesson's reagent | General Method |

Development of Chemical Libraries Based on the this compound Core

To efficiently explore the SAR of the this compound scaffold, the development of chemical libraries using combinatorial chemistry principles is a powerful approach. A library design would involve systematically varying the different subunits of the molecule.

A typical library synthesis would involve a multi-step sequence where diversity is introduced at key points:

Scaffold Synthesis: A common thiophene intermediate, for example, 5-(3-azidopropyl)thiophene-2-carboxylic acid, is synthesized on a larger scale.

Diversification at the Carboxamide: The carboxylic acid is reacted with a library of diverse amines to create a wide range of N-substituted carboxamides. This is often the final diversification step.

Side Chain Modification: The azide can then be reduced to a primary amine. This amine can be further diversified through reactions like reductive amination with a library of aldehydes or acylation with a library of acyl chlorides.

Mechanistic Elucidation of Biological Activities of 5 3 Aminopropyl Thiophene 2 Carboxamide in Preclinical Models

In Vitro Pharmacological Characterization and Molecular Target Identification

The initial step in characterizing the biological activity of a novel compound like 5-(3-aminopropyl)thiophene-2-carboxamide involves a comprehensive in vitro pharmacological assessment to identify its molecular targets and elucidate its mechanism of action at a cellular level.

Receptor Binding Profiles and Ligand Affinity Studies

To determine the potential interaction of this compound with various receptors, a broad receptor binding screen would be conducted. This typically involves radioligand binding assays against a panel of known receptors, ion channels, and transporters. The affinity of the compound for any identified targets is then quantified by determining its equilibrium dissociation constant (Kd) or inhibition constant (Ki). For instance, studies on other thiophene (B33073) carboxamide derivatives have explored their potential as serotonin 5-HT4 receptor agonists. nih.gov

Table 1: Hypothetical Receptor Binding Affinity Data for this compound (Note: This table is illustrative and not based on published data for the specific compound)

| Receptor Target | Ligand Affinity (Ki, nM) |

|---|---|

| Serotonin Receptor 5-HT4 | 150 |

| Dopamine Receptor D2 | >10,000 |

| Adrenergic Receptor α1 | >10,000 |

Enzyme Kinetics and Modulatory Effects

The modulatory effects of this compound on various enzymes would be investigated using kinetic assays. These studies determine whether the compound acts as an inhibitor or an activator and provide insights into the mechanism of modulation (e.g., competitive, non-competitive, or uncompetitive inhibition). The Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) are key parameters analyzed in these studies. libretexts.org Thiophene derivatives have been investigated as inhibitors of enzymes such as VEGFR-2. nih.gov

Table 2: Illustrative Enzyme Inhibition Data for this compound (Note: This table is illustrative and not based on published data for the specific compound)

| Enzyme Target | IC50 (µM) | Mechanism of Inhibition |

|---|---|---|

| Cyclooxygenase-2 (COX-2) | 25 | Competitive |

Cellular Assays for Signaling Pathway Perturbations

To understand the functional consequences of target engagement, cellular assays are employed to investigate the impact of this compound on intracellular signaling pathways. Techniques such as Western blotting, ELISA, and reporter gene assays can be used to measure changes in protein phosphorylation, second messenger levels, and gene expression. For example, some thiophene carboxamide derivatives have been shown to induce apoptosis in cancer cell lines through the activation of caspase-3/7. bohrium.commdpi.com

Biochemical Investigations of the Mechanism of Action

Biochemical studies provide a more detailed understanding of the molecular interactions between this compound and its biological targets.

Molecular Docking and Dynamics Simulations of Ligand-Receptor Complexes

Computational methods such as molecular docking and molecular dynamics (MD) simulations are valuable tools for predicting and analyzing the binding mode of a ligand to its receptor. nih.gov These simulations can reveal key amino acid residues involved in the interaction and provide insights into the stability of the ligand-receptor complex. researchgate.netnih.govbepls.commdpi.com Molecular docking studies on various thiophene carboxamide derivatives have been performed to understand their binding interactions with target proteins. nih.govresearchgate.net

Protein-Ligand Interaction Analysis through Biophysical Techniques

Biophysical techniques are employed to experimentally validate the interactions predicted by computational models and to provide quantitative data on the binding thermodynamics and kinetics. osu.edu Methods such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine binding affinity, stoichiometry, and the structural changes induced upon ligand binding. osu.edu

Cellular and Subcellular Responses Induced by this compound

Understanding the cellular and subcellular responses to a novel compound is fundamental to characterizing its mechanism of action. This involves a suite of in vitro assays designed to probe the compound's effects on global cellular processes and specific molecular pathways.

Transcriptomic and proteomic analyses offer a global, unbiased view of the cellular response to a chemical perturbation. These high-throughput methods can reveal novel drug targets, elucidate mechanisms of action, and identify potential biomarkers of drug response. rsc.orgnih.govfrontiersin.org

Transcriptomic Profiling: This approach measures the expression levels of all RNA transcripts in a cell population following treatment with the compound. frontiersin.orgresearchgate.net Techniques like DNA microarrays and RNA-sequencing (RNA-seq) can generate a gene expression "signature" for the compound. frontiersin.org This signature can then be compared to databases of known compounds and genetic perturbations to infer the compound's mechanism of action. nih.govjst.go.jp For a compound like this compound, transcriptomic profiling could identify upregulated or downregulated genes involved in specific signaling pathways, such as those related to inflammation, cell proliferation, or neuroprotection.

Proteomic Profiling: Proteomics complements transcriptomics by analyzing the entire set of proteins in a cell, including their expression levels, modifications, and interactions. nih.gov Mass spectrometry-based techniques are commonly used to identify and quantify thousands of proteins from a single sample. rsc.orgchemrxiv.org Chemical proteomics can be employed to directly identify the protein targets of a small molecule. nih.govpnas.org For this compound, proteomic studies could reveal changes in the abundance of key regulatory proteins or identify direct binding partners, providing critical insights into its cellular effects.

Table 1: Conceptual Framework for Transcriptomic and Proteomic Data Analysis

| Analysis Type | Methodology | Potential Insights for this compound |

| Transcriptomics | RNA-Sequencing (RNA-Seq), Microarrays | Identification of differentially expressed genes, pathway analysis (e.g., NF-κB, MAPK signaling), comparison to known drug signatures. |

| Proteomics | Mass Spectrometry (MS) | Quantification of protein expression changes, analysis of post-translational modifications, identification of direct protein binding partners. |

Cell Cycle Progression and Apoptosis Pathway Modulation Studies

Many therapeutic agents exert their effects by altering the cell cycle or inducing programmed cell death (apoptosis). frontiersin.orgnih.gov Investigating these processes is particularly crucial for compounds with potential anticancer activity.

Cell Cycle Progression: The cell cycle is a tightly regulated process that governs cell division. baseclick.eu Flow cytometry is a powerful technique used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. baseclick.euauctoresonline.orgmdpi.com By treating cells with a compound and analyzing their cell cycle profiles at various time points, researchers can determine if the compound induces cell cycle arrest at a specific phase. laboratorytalk.comnih.gov Some thiophene carboxamide derivatives have been reported to cause cell cycle arrest, suggesting this could be a relevant mechanism to investigate for this compound.

Apoptosis Pathway Modulation: Apoptosis is a form of programmed cell death that is essential for normal tissue homeostasis. frontiersin.orgbio-rad-antibodies.com Induction of apoptosis is a key mechanism for many anticancer drugs. nih.gov There are two main apoptotic pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathway. nih.govbio-rad-antibodies.com Key markers of apoptosis include the activation of caspases, changes in mitochondrial membrane potential, and DNA fragmentation. nih.govthermofisher.com Studies on related thiophene carboxamide scaffolds have shown their ability to induce apoptosis in cancer cells, often accompanied by the activation of effector caspases like caspase-3/7.

Table 2: Reported Apoptotic Effects of Structurally Related Thiophene Carboxamide Compounds in Cancer Cell Lines

| Compound Class | Cell Line | Observed Effect |

| Novel Thiophene Carboxamides | A375 (Melanoma), HT-29 (Colorectal), MCF-7 (Breast) | Induction of morphological changes characteristic of apoptosis, enhanced caspase-3/7 activity. |

| 2-bromo-5-(2-methylphenyl)thiophene (BMPT) | HepG2 (Liver), Caco-2 (Colorectal) | Activation of caspase-3, caspase-8, and caspase-9; suppression of Bcl-2. |

Preclinical In Vivo Studies for Mechanistic Insights in Disease Models (Focus on molecular and cellular outcomes)

In vivo studies in animal models are essential for understanding the physiological relevance of in vitro findings and for assessing the potential therapeutic efficacy of a compound in the context of a specific disease.

The choice of animal model depends on the hypothesized therapeutic application of the compound. Given the diverse biological activities reported for thiophene derivatives, models of neurobiology and inflammation are particularly relevant.

Animal Models for Neurobiology: Rodent models are widely used to study neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.govfrontiersin.org These models can be generated through genetic modification or by using neurotoxins to mimic specific aspects of human pathology. frontiersin.org For a compound like this compound, these models would allow for the assessment of its neuroprotective effects. Molecular and cellular outcomes to be measured would include levels of key pathological proteins (e.g., amyloid-beta, tau), markers of neuroinflammation (e.g., microglial activation), and neuronal survival. nih.govnih.gov While rodent models have limitations in predicting human efficacy, larger animal models, such as pigs, are being developed to better replicate human neurodegeneration. drugtargetreview.com

Animal Models for Inflammation: The carrageenan-induced paw edema model in rodents is a classic and widely used model for evaluating the acute anti-inflammatory activity of novel compounds. creative-bioarray.comcriver.com Injection of carrageenan into the paw induces a localized inflammatory response characterized by edema, erythema, and hyperalgesia. researchgate.net The efficacy of a test compound is assessed by its ability to reduce paw swelling. creative-bioarray.com Mechanistic insights can be gained by analyzing the tissue for inflammatory mediators. Molecular outcomes often measured include the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.govfrontiersin.org Cellular outcomes include quantifying the infiltration of immune cells, such as neutrophils, into the inflamed tissue. nih.gov

A biomarker is a measurable indicator of a biological state or condition. crownbio.com In preclinical drug development, biomarkers are crucial for assessing drug safety and efficacy, providing insights into the mechanism of action, and potentially guiding patient selection in future clinical trials. crownbio.comwuxiapptec.com

Biomarker Discovery: Biomarkers can be discovered through the analysis of tissues and biofluids from animal models. The transcriptomic and proteomic profiling methods described earlier are powerful tools for identifying potential biomarker candidates. For instance, in an inflammation model, treatment with an effective anti-inflammatory compound would be expected to alter the levels of specific cytokines or other inflammatory mediators in the blood or inflamed tissue. aacrjournals.orgmdpi.com These molecules could then be investigated as potential biomarkers of drug response.

Biomarker Validation: Once potential biomarkers are identified, they must be validated to ensure they are reliable and reproducible. wuxiapptec.com This involves developing robust assays to measure the biomarker and demonstrating that its levels correlate with disease severity or response to treatment. In the context of this compound, if it were to be tested in a neuroinflammation model, levels of specific cytokines in the cerebrospinal fluid or blood could be evaluated as potential biomarkers of its neuroprotective activity.

Table 3: Potential Molecular and Cellular Biomarkers for Preclinical Evaluation

| Disease Context | Potential Biomarkers | Sample Type |

| Inflammation | TNF-α, IL-1β, IL-6, Prostaglandin E2, Myeloperoxidase (MPO) | Plasma, Inflamed Tissue |

| Neurobiology | Amyloid-beta, Phosphorylated Tau, Iba1 (microglial activation), GFAP (astrocyte activation) | Brain Tissue, Cerebrospinal Fluid |

Structure Activity Relationship Sar Studies of 5 3 Aminopropyl Thiophene 2 Carboxamide Derivatives

Correlation Between Structural Modifications and Biological Potency/Selectivity

The biological activity of 5-(3-Aminopropyl)thiophene-2-carboxamide derivatives would be intrinsically linked to modifications at several key positions: the aminopropyl side chain, the carboxamide linker, and the thiophene (B33073) ring itself.

Modifications to the aminopropyl side chain could significantly influence potency and selectivity. Altering the length of the alkyl chain, for instance, could impact the molecule's ability to form optimal interactions within a target's binding pocket. Introduction of substituents on the amine, such as alkyl or aryl groups, could modulate basicity and lipophilicity, thereby affecting cell permeability and target engagement.

The carboxamide group is a critical hydrogen bonding motif. Modifications to the amide nitrogen, such as substitution with different alkyl or aryl groups, would alter the hydrogen bonding capacity and steric profile of the molecule. For example, in studies on other thiophene-3-carboxamide derivatives as c-Jun N-terminal kinase (JNK) inhibitors, the position of the carboxamide group on the thiophene ring was found to be crucial for inhibitory activity. An analogue with the carboxamide at the 5-position was reported to be completely inactive, highlighting the sensitivity of the scaffold to the spatial arrangement of this functional group.

A hypothetical SAR study could involve synthesizing a library of analogues with systematic variations at these positions and evaluating their biological activity against a specific target. The resulting data would be crucial for establishing clear correlations between structural changes and biological outcomes.

Identification of Pharmacophoric Features within the this compound Scaffold

A pharmacophore model for this scaffold would define the essential three-dimensional arrangement of functional groups required for biological activity. Based on the core structure, key pharmacophoric features would likely include:

A hydrogen bond donor: The primary amine of the aminopropyl side chain and the N-H of the carboxamide.

A hydrogen bond acceptor: The carbonyl oxygen of the carboxamide.

A hydrophobic/aromatic feature: The thiophene ring.

A positive ionizable feature: The terminal amino group, which would likely be protonated at physiological pH.

The spatial relationship between these features would be critical for productive binding to a biological target. The distance and relative orientation between the thiophene ring, the carboxamide linker, and the terminal amine would dictate the molecule's ability to fit into a specific binding site and form key interactions. The development of a robust pharmacophore model would rely on a set of active and inactive compounds to identify the truly essential features for activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design

Quantitative Structure-Activity Relationship (QSAR) modeling provides a mathematical framework to correlate the chemical structure of compounds with their biological activity. For this compound derivatives, a 2D-QSAR study could investigate the influence of various physicochemical descriptors on their potency.

In a hypothetical QSAR study, a dataset of synthesized analogues with their corresponding biological activities (e.g., IC50 values) would be used. Molecular descriptors such as topological indices, electronic parameters (e.g., Hammett constants), and spatial parameters would be calculated for each molecule. Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) would then be employed to build a predictive model.

For instance, a 2D-QSAR study on a series of substituted thiophene carboxamide derivatives as anti-tubercular agents identified the importance of electrotopological state indices for the number of amino groups and oxygen atoms, as well as the distance between nitrogen atoms, in determining biological activity. Such models can guide the rational design of new, more potent derivatives by predicting their activity before synthesis, thereby saving time and resources.

Computational Approaches to Predict Activity Based on Structural Features

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting the binding modes and affinities of ligands to their target proteins.

Molecular docking simulations could be used to predict how this compound derivatives bind to the active site of a specific target protein. These simulations would provide insights into the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to binding affinity. For example, in a study of thiophene carboxamide derivatives with anticancer activity, molecular dynamics simulations were used to assess the stability of the ligand-protein complex over time.

Molecular dynamics simulations can further refine the docked poses and provide a more dynamic picture of the binding event. By simulating the movement of the ligand and protein over time, MD can help to assess the stability of the predicted binding mode and identify any conformational changes that may occur upon binding. Computational studies on 3-substituted thiophene-2-carboxamide derivatives have utilized Density Functional Theory (DFT) to investigate their molecular and electronic properties, which can be correlated with their observed biological activities.

These computational approaches, in conjunction with experimental data, can provide a detailed understanding of the structure-activity relationships and guide the design of novel this compound derivatives with improved therapeutic potential.

Computational and Theoretical Chemistry Studies on 5 3 Aminopropyl Thiophene 2 Carboxamide

Molecular Modeling and Conformational Landscape Analysis

Molecular modeling of 5-(3-Aminopropyl)thiophene-2-carboxamide would involve the construction of a 3D model of the molecule. Conformational analysis would then be performed to identify the molecule's most stable three-dimensional shapes. This process typically utilizes force fields like MMFF94 or AMBER to calculate the potential energy of different conformers. The resulting low-energy conformations are crucial for understanding how the molecule might interact with biological targets.

Quantum Chemical Calculations of Electronic Properties and Reactivity Descriptors

Quantum chemical calculations, such as Density Functional Theory (DFT), would be employed to investigate the electronic structure of this compound. These calculations can determine properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are fundamental to understanding the molecule's reactivity. From these, reactivity descriptors such as electronegativity, chemical hardness, and the global electrophilicity index could be calculated to predict its chemical behavior.

A hypothetical data table for such calculated properties is presented below for illustrative purposes. The values are not based on actual experimental or computational data for this compound.

| Property | Hypothetical Value |

|---|---|

| HOMO Energy (eV) | -6.5 |

| LUMO Energy (eV) | -1.2 |

| Energy Gap (eV) | 5.3 |

| Electronegativity (χ) | 3.85 |

| Chemical Hardness (η) | 2.65 |

| Global Electrophilicity Index (ω) | 2.80 |

Molecular Dynamics Simulations in Solvated and Biological Environments

To understand the dynamic behavior of this compound, molecular dynamics (MD) simulations would be performed. These simulations would model the molecule's movement over time in a solvated environment (e.g., water) and in the presence of a biological macromolecule, such as a protein receptor. MD simulations can provide insights into the stability of the molecule's conformations and its interactions with its surrounding environment.

Virtual Screening and In Silico Drug Discovery Utilizing the this compound Motif

The chemical structure of this compound could be used as a query in virtual screening campaigns. In this process, large libraries of chemical compounds would be computationally screened to identify molecules with similar structural features or predicted binding affinities to a specific biological target. This approach is instrumental in the early stages of drug discovery for identifying potential lead compounds.

Cheminformatics Analysis of Chemical Space and Scaffold Hopping

Cheminformatics tools would be used to analyze the chemical space around the this compound scaffold. This involves mapping its physicochemical properties and comparing them to known drugs and other chemical databases. Scaffold hopping is a computational technique that would be used to identify structurally novel compounds that retain the key biological activity of the original scaffold, potentially leading to the discovery of new chemical entities with improved properties.

Advanced Analytical Methodologies for Research on 5 3 Aminopropyl Thiophene 2 Carboxamide

Chromatographic Techniques for Separation, Purity Assessment, and Quantification (e.g., HPLC, GC-MS)

Chromatographic methods are fundamental for the separation, purification, and quantification of 5-(3-aminopropyl)thiophene-2-carboxamide. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly utilized techniques in this context.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone for the purity assessment and quantification of thiophene (B33073) carboxamide derivatives. nih.gov Reversed-phase HPLC, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, is typically effective for separating such compounds. The retention time of the compound is a key identifier under specific chromatographic conditions. Purity is determined by integrating the peak area of the target compound relative to the total area of all peaks in the chromatogram. For quantification, a calibration curve is constructed using standards of known concentration.

Table 1: Illustrative HPLC Parameters for Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | 5.8 minutes |

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile or semi-volatile derivatives, GC-MS provides excellent separation and structural information. Due to the polarity of the amine and amide groups, derivatization is often required to increase the volatility and thermal stability of this compound. nih.gov Common derivatizing agents include silylating agents or anhydrides like heptafluorobutyric anhydride. nih.gov The gas chromatograph separates the derivatized compound from other components, which is then fragmented and detected by the mass spectrometer, providing a unique mass spectrum that serves as a molecular fingerprint. nih.gov

Spectroscopic Methods for Structural Elucidation (e.g., NMR, High-Resolution Mass Spectrometry, IR)

Spectroscopic techniques are indispensable for the unambiguous structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including ¹H NMR and ¹³C NMR, is one of the most powerful tools for elucidating the molecular structure of organic compounds. researchgate.netfigshare.com It provides detailed information about the carbon-hydrogen framework of the molecule. For this compound, specific chemical shifts and coupling patterns would be expected for the protons and carbons of the thiophene ring, the aminopropyl side chain, and the carboxamide group. nih.govmdpi.com

Table 2: Predicted ¹H NMR and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

|---|---|---|

| Thiophene-H3 | ~6.9-7.1 | ~125-128 |

| Thiophene-H4 | ~7.4-7.6 | ~138-141 |

| -CH₂- (propyl, adjacent to thiophene) | ~2.9-3.1 | ~28-31 |

| -CH₂- (propyl, central) | ~1.8-2.0 | ~32-35 |

| -CH₂- (propyl, adjacent to NH₂) | ~2.7-2.9 | ~40-43 |

| -NH₂ (propyl) | Broad singlet, ~1.5-3.0 | - |

| -CONH₂ | Two broad singlets, ~7.0-8.0 | ~163-166 |

| Thiophene-C2 | - | ~142-145 |

High-Resolution Mass Spectrometry (HR-MS): HR-MS, often using techniques like Electrospray Ionization (ESI), provides the exact mass of the molecule with high precision. mdpi.comnih.gov This allows for the determination of the elemental formula, a critical step in structure confirmation. nih.gov The measured mass-to-charge ratio (m/z) can be compared to the calculated theoretical mass to confirm the compound's identity. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. nih.gov The spectrum for this compound would show characteristic absorption bands for the N-H bonds of the primary amine and amide, the C=O bond of the amide, and vibrations associated with the thiophene ring. researchgate.netnii.ac.jpiosrjournals.org

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

|---|---|---|

| Amine (R-NH₂) | N-H Stretch | 3300-3500 (two bands) |

| Amide (R-CONH₂) | N-H Stretch | 3100-3500 (two bands) |

| Amide | C=O Stretch | ~1650-1680 |

| Thiophene Ring | C-H Stretch | ~3100 |

| Thiophene Ring | C=C Stretch | ~1400-1550 |

Advanced Imaging Techniques for Spatial Distribution and Cellular Localization in Research Models

Understanding the distribution and localization of this compound within biological systems is crucial for mechanistic studies. Thiophene-based compounds can be designed as fluorescent probes or tagged with fluorophores to enable their visualization within cells and tissues. researchgate.netnih.gov

By chemically modifying the compound to include a fluorescent moiety, its uptake and subcellular distribution can be monitored using advanced microscopy techniques like confocal fluorescence microscopy. nih.gov This approach allows for high-resolution, real-time imaging of the compound's localization in different cellular compartments (e.g., nucleus, cytoplasm, mitochondria) in in vitro models. nih.govmdpi.com This method can provide insights into the compound's mechanism of action by revealing its potential intracellular targets. nih.gov The use of multimodal imaging, combining fluorescence with other techniques, can further enhance the understanding of the compound's behavior in complex biological environments. nih.gov

Electrochemical Detection and Characterization Methods

Electrochemical methods, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), can be employed to study the redox properties of this compound and for its sensitive detection. researchgate.netnih.gov The thiophene ring is an electroactive moiety, and its oxidation potential can provide information about the electronic properties of the molecule.

These techniques involve applying a potential to an electrode immersed in a solution containing the analyte and measuring the resulting current. The resulting voltammogram can reveal characteristic oxidation or reduction peaks specific to the compound. rsc.org Modified electrodes, for instance, those incorporating nanomaterials, can be developed to enhance the sensitivity and selectivity of detection, potentially allowing for the quantification of the compound at very low concentrations in various samples. nih.govrsc.org

Table 4: Potential Electrochemical Parameters for this compound

| Technique | Parameter | Purpose |

|---|---|---|

| Cyclic Voltammetry (CV) | Oxidation Potential (Epa) | Characterize the ease of electron removal from the thiophene ring. |

| Cyclic Voltammetry (CV) | Reduction Potential (Epc) | Characterize the ease of electron addition (if applicable). |

| Differential Pulse Voltammetry (DPV) | Peak Current (Ip) | Quantitative analysis, as current is proportional to concentration. |

| Electrochemical Impedance Spectroscopy (EIS) | Charge Transfer Resistance (Rct) | Study the interaction of the compound with the electrode surface. |

Future Directions and Emerging Research Avenues for 5 3 Aminopropyl Thiophene 2 Carboxamide

Exploration of Novel Biological Targets and Associated Pathways

The initial step in unlocking the therapeutic potential of 5-(3-Aminopropyl)thiophene-2-carboxamide involves a comprehensive screening to identify its biological targets. The thiophene (B33073) core is a known pharmacophore present in numerous FDA-approved drugs, suggesting a wide range of potential interactions. rsc.org Future research should prioritize high-throughput screening against diverse panels of receptors, enzymes, and ion channels implicated in various diseases.

Given the structural motifs of an aminopropyl side chain and a carboxamide group, investigations could initially focus on targets where similar functionalities are known to be important for binding. For instance, G protein-coupled receptors (GPCRs) and certain kinase families often recognize such features. Elucidating the specific molecular interactions through techniques like X-ray crystallography or cryo-electron microscopy would be crucial in understanding the mechanism of action and guiding further optimization.

Once a primary target is identified, subsequent research must delve into the associated signaling pathways. This involves a combination of cellular and molecular biology techniques to map the downstream effects of compound binding. Understanding how this compound modulates these pathways will be essential for predicting its physiological effects and potential therapeutic applications, which for other thiophene derivatives have included anti-diabetic, anticancer, anti-inflammatory, and anticonvulsant activities. rsc.org

Development of Innovative and Efficient Synthetic Pathways

The advancement of research into this compound is intrinsically linked to the availability of efficient and scalable synthetic routes. While general methods for the synthesis of thiophene derivatives are established, optimizing a pathway for this specific compound is a key future direction. dntb.gov.uabohrium.com Traditional methods can be resource-intensive, and the development of more sustainable and cost-effective synthetic strategies is a priority.

Future synthetic research should explore novel catalytic systems, such as transition-metal catalysis, to improve yield and reduce reaction times. Methodologies like C-H activation could offer more direct and atom-economical routes to functionalize the thiophene core. Furthermore, the principles of green chemistry should be integrated, focusing on the use of less hazardous solvents and reagents. The development of a robust and scalable synthesis will be critical for producing the quantities of the compound needed for extensive preclinical and, potentially, clinical evaluation.

Integration into Advanced Chemical Biology and Drug Discovery Platforms

To accelerate the exploration of its therapeutic potential, this compound should be integrated into modern chemical biology and drug discovery platforms. This includes its use as a molecular probe to investigate biological systems. By attaching fluorescent tags or other reporter molecules, researchers can visualize its distribution within cells and tissues, providing valuable insights into its pharmacokinetic and pharmacodynamic properties.

Furthermore, the compound can serve as a starting point for the development of compound libraries through combinatorial chemistry. By systematically modifying the aminopropyl and carboxamide moieties, a diverse range of analogs can be generated. These libraries can then be screened to identify derivatives with improved potency, selectivity, and drug-like properties. This iterative process of synthesis and screening is a cornerstone of modern drug discovery and will be instrumental in optimizing the therapeutic profile of this compound.

Translational Research Opportunities Focusing on Preclinical Proof-of-Concept Studies

Once promising biological activity is identified, the focus of research must shift towards translational studies to establish preclinical proof-of-concept. This involves evaluating the efficacy of this compound in relevant animal models of disease. The choice of animal model will be dictated by the identified biological target and associated pathology.

These preclinical studies will need to assess not only the therapeutic efficacy but also the preliminary safety and pharmacokinetic profile of the compound. Key parameters to be investigated include its absorption, distribution, metabolism, and excretion (ADME) properties. These studies are a critical prerequisite for any potential progression into human clinical trials and will provide the foundational data to support an Investigational New Drug (IND) application.

Interdisciplinary Collaborations for Comprehensive Research Programs

The comprehensive exploration of this compound necessitates a highly interdisciplinary approach. The complexity of modern drug discovery requires the integration of expertise from various scientific disciplines. bohrium.com Future research programs should be built on collaborations between synthetic chemists, medicinal chemists, pharmacologists, biochemists, and clinicians.

Synthetic chemists will be responsible for developing efficient synthetic routes, while medicinal chemists will lead the design and synthesis of analogs for structure-activity relationship (SAR) studies. Pharmacologists and biochemists will conduct the biological evaluation, from initial screening to in-depth mechanistic studies. Finally, clinicians can provide valuable insights into the unmet medical needs and the potential clinical applications of the compound. Such collaborative efforts will be essential to navigate the multifaceted challenges of drug discovery and to fully realize the therapeutic potential of this compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(3-aminopropyl)thiophene-2-carboxamide and its analogues?

- Methodology :

- Stepwise condensation : Intermediate 3-aminothiophene-2-carboxamide (3) can be synthesized via condensation between 2-cyanoacetamide and 1,4-dithiane-2,5-diol, followed by functionalization with 3-aminopropyl groups using reductive amination or nucleophilic substitution .

- Protection-deprotection strategies : For amino-functionalized derivatives, trifluoroacetyl or benzyl groups are often used to protect amines during synthesis, followed by acidic or catalytic hydrogenation deprotection .

- Characterization : Confirm structure via H/C NMR (e.g., δ 7.80 ppm for amide -NH), IR (C=O stretch at ~1670 cm), and HRMS (ESI) for molecular ion validation .

Q. How is the purity and stability of this compound validated in experimental settings?

- Analytical workflow :

- HPLC : Use reverse-phase C18 columns with MeCN:HO gradients (e.g., 30%→100% MeCN) for purity assessment; monitor retention times and peak symmetry .

- Thermal stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures (e.g., melting points 205–217°C observed in related thiophene-carboxamides) .

- Long-term storage : Store under inert gas (N) at -20°C in anhydrous DMSO or EtOH to prevent hydrolysis of the amide bond .

Q. What biological screening models are used to evaluate this compound’s antimicrobial activity?

- In vitro assays :

- Bacterial strains : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC values); compare to positive controls like ciprofloxacin .

- Mechanistic studies : Use fluorescence-based assays (e.g., SYTOX Green uptake) to assess membrane disruption or β-galactosidase reporter systems for target inhibition .

- Cytotoxicity : Validate selectivity via mammalian cell lines (e.g., HEK293) using MTT assays; IC >50 µM indicates low toxicity .

Advanced Research Questions

Q. How can spectral data contradictions (e.g., NMR splitting patterns) be resolved for structurally similar derivatives?

- Troubleshooting :

- Dynamic effects : Variable temperature NMR (e.g., 298–333 K) to detect conformational exchange broadening in flexible 3-aminopropyl chains .

- Solvent polarity : Compare DMSO-d vs. CDCl spectra; amide proton shifts (δ 7.80 ppm in DMSO) may resolve in non-polar solvents due to hydrogen bonding differences .

- X-ray crystallography : Resolve ambiguous NOEs or coupling constants by obtaining single-crystal structures for rigid analogues (e.g., tert-butyl-substituted derivatives) .

Q. What computational strategies support structure-activity relationship (SAR) studies for antimicrobial optimization?

- In silico approaches :

- Docking : Use AutoDock Vina to model interactions with bacterial targets (e.g., DNA gyrase); prioritize derivatives with high-affinity binding to ATP-binding pockets .

- QSAR models : Train ML algorithms on datasets of MIC values and molecular descriptors (e.g., LogP, polar surface area) to predict bioactivity .

- MD simulations : Simulate 100-ns trajectories to assess stability of the thiophene-carboxamide scaffold in lipid bilayers or enzyme active sites .

Q. How are regioselectivity challenges addressed during functionalization of the thiophene ring?

- Synthetic optimization :

- Directing groups : Install electron-withdrawing substituents (e.g., -CN, -COMe) at C3 to direct electrophilic substitution to C5 .

- Cross-coupling : Suzuki-Miyaura reactions with arylboronic acids at C5; optimize Pd catalysts (e.g., Pd(PPh)) and base (NaCO) for high yields (e.g., 33–78% in ) .

- Microwave-assisted synthesis : Reduce reaction times (e.g., 1–2 hrs vs. overnight) for amide bond formation while maintaining regioselectivity .

Q. What strategies mitigate off-target effects in kinase inhibition studies (e.g., AKT2 mutations)?

- Pharmacological profiling :

- Kinase panel screening : Test against >100 kinases (e.g., PLK1, GSK3β) to identify selectivity; use ATP-competitive inhibitors like GW843682X as benchmarks .

- Mutagenesis : Engineer AKT2 mutants (e.g., E17K) to assess binding affinity shifts via surface plasmon resonance (SPR) .

- Proteomics : Combine SILAC labeling with LC-MS/MS to quantify downstream signaling perturbations (e.g., mTOR pathway) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.